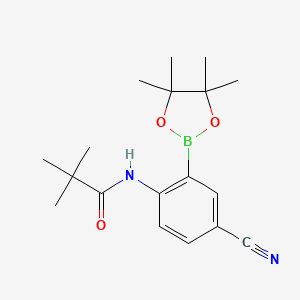

N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Description

N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a boronate ester-containing compound with a pivalamide (tert-butylcarbamoyl) group and a cyano substituent on its phenyl ring. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for biaryl bond formation . This compound is of interest in pharmaceutical and materials science for constructing complex aromatic systems.

Properties

Molecular Formula |

C18H25BN2O3 |

|---|---|

Molecular Weight |

328.2 g/mol |

IUPAC Name |

N-[4-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C18H25BN2O3/c1-16(2,3)15(22)21-14-9-8-12(11-20)10-13(14)19-23-17(4,5)18(6,7)24-19/h8-10H,1-7H3,(H,21,22) |

InChI Key |

HTUONNLTAJZACI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the reaction of 4-cyano-2-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The cyano group can be reduced to an amine, while the boronic ester can be oxidized to a boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Major Products

Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.

Reduction Products: Amines from the reduction of the cyano group.

Scientific Research Applications

N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The cyano group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous boronate esters with pivalamide or related groups:

Table 1: Comparative Analysis of Boronate Ester Derivatives

Key Comparative Insights

Electronic Effects: The target compound’s cyano group renders its phenyl ring electron-deficient, which can accelerate oxidative addition in palladium-catalyzed cross-couplings compared to electron-neutral analogs like A363380 . Fluoro-substituted analogs (e.g., CAS 1202805-45-5) offer similar electronic activation but may prioritize applications in medicinal chemistry due to fluorine’s metabolic stability .

In contrast, the pentanamide derivative () trades steric hindrance for improved solubility .

Heterocyclic vs. Benzene Core: The pyridine-based compound (sc-329025) enables access to nitrogen-containing heterocycles, critical in drug design. Its chloro substituent also allows for post-functionalization, a flexibility absent in the cyano-substituted target compound .

Stability: Boronate esters are prone to hydrolysis, but the cyano group in the target compound may stabilize the boronate via electron withdrawal, delaying hydrolysis compared to electron-rich analogs .

Synthetic Utility :

- The target compound’s structure aligns with Suzuki-Miyaura cross-coupling methodologies (), whereas analogs like the bis-boronate in are tailored for dual coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.